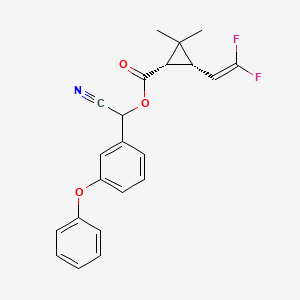

Fluorocyphenothrin

Description

Contextualization within Pyrethroid Insecticide Chemistry

Fluorocyphenothrin is a synthetic organic compound classified as a pyrethroid insecticide. ontosight.ai Pyrethroids are chemical analogues of pyrethrins (B594832), which are natural insecticides derived from the flowers of pyrethrums (Chrysanthemum cinerariaefolium). wikipedia.orgnih.gov The development of synthetic pyrethroids represented a significant advancement in insecticide chemistry, aiming to replicate the high insecticidal activity of natural pyrethrins while improving their stability. wikipedia.orgresearchgate.net

The chemical structure of this compound contains the core features of a pyrethroid, including a cyclopropane (B1198618) ring. ontosight.ai Its design incorporates a fluorinated alkene group and a cyano group, which are crucial to its insecticidal activity. ontosight.ai The presence of a cyano group at the alpha-carbon position allows for its classification as a Type II pyrethroid. nih.gov This classification is significant as it relates to the compound's mode of action. nih.gov

Like other pyrethroids, this compound functions as a neurotoxin in insects. ontosight.aiwikipedia.org It acts on the voltage-gated sodium channels in the axonal membranes of nerve cells, preventing their closure. ontosight.aiwikipedia.org This disruption leads to a continuous influx of sodium ions, causing the nerve to be in a state of permanent depolarization. The resulting repetitive firing of nerve cells leads to paralysis and the death of the insect. ontosight.aiwikipedia.org While the general mode of action is similar across pyrethroids, the unique structure of this compound, particularly its fluorinated components, contributes to its specific potency and duration of action. ontosight.ainih.gov

Table 1: Classification and Characteristics of Pyrethroid Insecticides

| Type | Key Structural Feature | Mechanism of Action | Representative Compounds |

|---|---|---|---|

| Type I | Lacks an α-cyano group | Causes repetitive nerve discharges, leading to hyperexcitation. | Allethrin (B1665230), Tetramethrin, Permethrin, Phenothrin |

| Type II | Contains an α-cyano group | Causes nerve membrane depolarization and block, leading to paralysis. | Cyphenothrin, Deltamethrin, Fenvalerate, this compound |

This table contrasts the two main types of pyrethroid insecticides based on their chemical structure and neurological impact on insects. wikipedia.orgnih.gov

Historical Trajectories and Emerging Research Priorities

The development of pyrethroids began with efforts to create chemically stabilized versions of natural pyrethrins, which, despite their effectiveness, are unstable in sunlight. wikipedia.orgnih.gov The first generation of synthetic pyrethroids, developed in the 1960s, included compounds like allethrin and tetramethrin. wikipedia.org A major breakthrough came with the invention of permethrin, the first photostable pyrethroid suitable for agricultural use. nih.gov This marked a significant trajectory towards creating more persistent and versatile insecticides.

Research priorities have increasingly focused on enhancing the efficacy and specific properties of pyrethroids through structural modifications. nih.govnih.gov The introduction of fluorine into insecticide molecules is a key area of modern research. nih.govnih.gov Incorporating fluorine can significantly alter the physicochemical properties and bioavailability of a compound, potentially increasing its biological activity. nih.govnih.gov Structure-activity relationship (SAR) studies are central to this research, aiming to identify the chemical moieties that most influence insecticidal potency. nih.gov The development of fluorinated pyrethroids like this compound is a direct result of this research trajectory, which seeks to optimize insecticidal action. ontosight.ainih.gov

Methodological Frameworks for Compound-Specific Inquiry

The scientific investigation of pyrethroids, including this compound, relies on well-established analytical methods to detect and measure the compound in various samples. cdc.gov The most common techniques are gas chromatography (GC) and high-performance liquid chromatography (HPLC). cdc.gov

For GC analysis, several types of detectors are employed, with the electron capture detector (ECD) being frequently used due to its high sensitivity to halogenated compounds like pyrethroids. cdc.gov Other detectors include the flame ionization detector (FID), flame photometric detection (FPD), and mass spectrometry (MS), which provides detailed structural information for definitive identification. cdc.gov HPLC is often coupled with an ultraviolet (UV) detector for quantification. cdc.gov

These analytical frameworks are essential for research into the compound's properties and behavior. Sample preparation often involves extraction with organic solvents, followed by a cleanup step using techniques like solid-phase extraction (SPE) to remove interfering substances before instrumental analysis. cdc.gov These methods allow for the precise measurement of the compound at very low concentrations, often in the parts per billion (ppb) range. cdc.gov

Table 2: Common Analytical Methods for Pyrethroid Research

| Analytical Technique | Detector(s) | Common Application | Typical Sensitivity |

|---|---|---|---|

| Gas Chromatography (GC) | Electron Capture (ECD), Mass Spectrometry (MS), Flame Ionization (FID) | Analysis of pyrethroids in environmental and biological samples. | ng/m³ to µg/L (ppb) range |

| High-Performance Liquid Chromatography (HPLC) | Ultraviolet (UV) | Quantification of pyrethroids in various matrices, including plasma. | Parts per billion (ppb) range |

This table summarizes the standard methodologies used in the scientific study of pyrethroid compounds. cdc.gov

Structure

3D Structure

Properties

CAS No. |

67670-66-0 |

|---|---|

Molecular Formula |

C22H19F2NO3 |

Molecular Weight |

383.4 g/mol |

IUPAC Name |

[cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C22H19F2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18?,20-/m1/s1 |

InChI Key |

FWHRNWVIAOTDRA-IMBCPYESSA-N |

Isomeric SMILES |

CC1([C@@H]([C@@H]1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(F)F)C |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(F)F)C |

Origin of Product |

United States |

Mechanistic Investigations of Fluorocyphenothrin Action

Elucidation of Target-Site Interactions

The primary target of cyphenothrin and other pyrethroid insecticides is the nervous system of insects. Their potent insecticidal activity stems from their ability to interfere with the normal functioning of nerve cells.

Neurophysiological Pathways Modulation

Cyphenothrin is classified as a Type II pyrethroid, a group characterized by the presence of an α-cyano group in their structure. This structural feature is key to its mode of action. The primary neurophysiological effect of cyphenothrin is the disruption of voltage-gated sodium channels, which are crucial for the propagation of nerve impulses. youtube.com

Pyrethroids bind to these sodium channels and modify their gating kinetics. Specifically, they prolong the open state of the channels, leading to a persistent influx of sodium ions into the neuron. toxno.com.au This sustained depolarization results in repetitive nerve discharges and a prolonged negative afterpotential. toxno.com.au The initial hyperactivity of the nervous system, characterized by tremors and uncoordinated movements, is followed by paralysis and ultimately the death of the insect. youtube.comepa.gov

The action of cyphenothrin is not limited to sodium channels. Other mechanisms of action that have been suggested for pyrethroids include the antagonism of gamma-aminobutyric acid (GABA)-mediated inhibition, modulation of nicotinic cholinergic transmission, and actions on calcium ions. toxno.com.au They may also inhibit calcium channels and Ca2+, Mg2+-ATPase. toxno.com.au

Molecular Binding Dynamics

The molecular interaction between pyrethroids and voltage-gated sodium channels is complex and has been the subject of extensive research. Pyrethroids are thought to bind to a specific receptor site on the sodium channel protein. The binding of the insecticide to the protein is what keeps the channels in their open state, preventing the nerve from repolarizing.

Studies have suggested that the pyrethroid binding site is located within a hydrophobic pocket formed by several transmembrane segments and intracellular linkers of the sodium channel protein. The specific amino acid residues that constitute this binding site are still being fully elucidated, but it is understood that pyrethroids preferentially bind to the open state of the sodium channel.

The α-cyano group of Type II pyrethroids like cyphenothrin is believed to play a crucial role in their strong and persistent modification of the sodium channel gating, leading to the characteristic long-lasting nerve depolarization.

Cellular and Subcellular Responses to Cyphenothrin Exposure

Exposure to cyphenothrin and other pyrethroids can induce a range of cellular and subcellular responses, extending beyond the primary neurotoxic effects. These responses are often a consequence of the initial disruption of nerve function and the subsequent physiological stress.

Studies on pyrethroids have demonstrated the induction of oxidative stress, characterized by an increase in reactive oxygen species (ROS). This can lead to cellular damage, including lipid peroxidation and DNA damage. For instance, the related pyrethroid cypermethrin has been shown to induce DNA damage in various cell types.

Furthermore, exposure to pyrethroids can trigger apoptotic pathways, leading to programmed cell death. This has been observed in various cell lines and is often linked to the induction of oxidative stress and DNA damage. Morphological changes associated with apoptosis, such as nuclear fragmentation and chromatin condensation, have been reported following pyrethroid treatment.

Research on the fish species Cirrhinus mrigala exposed to cyphenothrin revealed significant alterations in protein metabolism. nieindia.org A decrease in total, structural, and soluble proteins was observed, while free amino acids and the activities of certain enzymes increased. nieindia.org This indicates that cyphenothrin can impair the protein synthetic machinery at a cellular level. nieindia.org

Histopathological studies have also revealed cellular damage in non-target organisms. For example, in adult guppies exposed to cyphenothrin, common changes observed in the gills included the lifting of the epithelial layer and necrosis. nih.gov

Comparative Analysis of Insecticidal Mechanisms across Analogues

The insecticidal mechanisms of pyrethroids can be broadly categorized based on their chemical structure into Type I and Type II. Cyphenothrin is a Type II pyrethroid.

Table 1: Comparison of Type I and Type II Pyrethroids

| Feature | Type I Pyrethroids | Type II Pyrethroids (e.g., Cyphenothrin) |

| α-cyano group | Absent | Present |

| Primary Symptomology | Repetitive discharges, leading to hyperexcitation and tremors. | Nerve membrane depolarization and block, leading to paralysis. nih.gov |

| Sodium Channel Modification | Shorter prolongation of sodium current. | Longer and more persistent prolongation of sodium current. |

While both types of pyrethroids target voltage-gated sodium channels, the presence of the α-cyano group in Type II pyrethroids like cyphenothrin results in a more potent and prolonged disruption of nerve function. nih.gov This leads to the distinct symptomology of paralysis rather than just hyperexcitation.

Some pyrethroids, including cyphenothrin, can induce intermediate neurological responses that have characteristics of both Type I and Type II pyrethroids, such as both tremors and salivation. nih.gov

Comparisons with other specific pyrethroids reveal further nuances. For example, in a study comparing the fate and effects of lambda-cyhalothrin (B1674341) and cypermethrin in pond mesocosms, it was found that a higher rate of lambda-cyhalothrin had the greatest effects, while cypermethrin had a somewhat greater impact than a lower rate of lambda-cyhalothrin. nih.gov This highlights that while the general mechanism is similar, the potency and environmental behavior of different pyrethroid analogues can vary.

The development of synthetic pyrethroids has involved structural modifications to enhance insecticidal activity and stability. For instance, phenothrin, another pyrethroid, has a high margin of safety, while the introduction of an α-cyano group in compounds like cyphenothrin enhances their killing activity against household insect pests. nih.gov

Dynamics of Resistance to Fluorocyphenothrin

Biochemical Mechanisms of Resistance Evolution

Biochemical resistance involves physiological changes that reduce the amount of active insecticide reaching its target site in the nervous system. This is primarily achieved through the increased production and efficiency of detoxification enzymes or by modifications to the target protein itself, which prevent the insecticide from binding effectively.

Insects have evolved sophisticated enzymatic systems to metabolize and eliminate a wide range of foreign compounds (xenobiotics), including insecticides. pesticidestewardship.org Resistance to pyrethroids, including by extension Fluorocyphenothrin, is frequently associated with an enhancement of these detoxification pathways. mdpi.com This metabolic resistance is mediated by three major families of enzymes: cytochrome P450 monooxygenases (P450s), carboxylesterases (CarEs), and glutathione (B108866) S-transferases (GSTs). mdpi.comresearchgate.netird.fr These enzymes typically convert the lipophilic insecticide molecules into more water-soluble metabolites that can be more easily excreted from the insect's body. ilchiro.org

Cytochrome P450 Monooxygenases (P450s): This superfamily of enzymes is a primary driver of metabolic resistance to pyrethroids. mdpi.compnas.org P450s catalyze oxidative reactions that are a critical first step in the breakdown of many insecticides. mdpi.comilchiro.org In resistant insects, specific P450 genes are often overexpressed, leading to higher quantities of the enzyme and a more rapid metabolism of the insecticide before it can reach its neurological target. pnas.orgplantprotection.pl For example, the overexpression of P450 genes such as CYP6P9a, CYP6P9b, and CYP6B7 has been directly linked to high levels of pyrethroid resistance in major insect pests like Anopheles funestus and Helicoverpa armigera. pnas.orgplantprotection.pl

Carboxylesterases (CarEs): These hydrolytic enzymes play a significant role in the detoxification of pyrethroids by cleaving the central ester bond characteristic of this insecticide class. researchgate.netfrontiersin.orgmdpi.com Resistance can arise from both quantitative changes (i.e., increased production of the enzyme through gene amplification) and qualitative changes (i.e., mutations in the enzyme's coding sequence that increase its catalytic efficiency against the insecticide). researchgate.net Elevated CarE activity is a common resistance mechanism in numerous insect species. frontiersin.orgfrontiersin.org

Glutathione S-Transferases (GSTs): The role of GSTs in pyrethroid resistance is multifaceted. academicjournals.org While they can directly metabolize insecticides, their primary role in pyrethroid resistance appears to be twofold: sequestering the insecticide to prevent it from reaching its target and, more importantly, detoxifying the products of oxidative stress (e.g., lipid peroxides) that are induced by pyrethroid exposure. academicjournals.orgresearchgate.netportlandpress.com Elevated GST activity has been documented in pyrethroid-resistant strains of various insects, including mosquitoes and the brown planthopper, Nilaparvata lugens. academicjournals.orgportlandpress.comportlandpress.com

Table 1: Major Enzyme Families Involved in Pyrethroid Detoxification

The primary molecular target for pyrethroid insecticides, including this compound, is the voltage-gated sodium channel (VGSC) in the insect's nervous system. mdpi.comnih.govnih.gov Pyrethroids bind to the VGSC, locking it in an open state, which leads to prolonged membrane depolarization, uncontrolled nerve firing, paralysis, and ultimately death of the insect. mdpi.comnih.gov

Target site insensitivity is a major resistance mechanism where the VGSC protein is modified, reducing its affinity for the pyrethroid molecule. nih.govresearchgate.net This phenomenon, widely known as knockdown resistance (kdr), is caused by specific point mutations in the para gene, which encodes the alpha-subunit of the VGSC. mdpi.comfrontiersin.org These mutations alter the conformation of the channel, preventing the insecticide from binding effectively while largely preserving the channel's essential physiological function. frontiersin.org While a single amino acid substitution can confer resistance, multiple mutations within the same channel can lead to even higher levels of resistance, sometimes referred to as "super-kdr". schweizerbart.de These genetic changes are a clear example of evolution under strong selective pressure from insecticide use. plos.org

Table 2: Common Knockdown Resistance (kdr) Mutations in the Voltage-Gated Sodium Channel (VGSC)

Genetic Underpinnings of this compound Resistance

The biochemical changes that confer resistance are rooted in the insect's genetic code. The evolution of resistance is driven by the selection of individuals that possess specific genes or mutations that provide a survival advantage in an insecticide-treated environment. Modern molecular techniques allow for the detailed analysis of these genetic factors.

The analysis of specific gene mutations is fundamental to understanding and monitoring insecticide resistance. nih.gov These mutations can either alter the target protein to make it less sensitive or enhance the expression or function of detoxification enzymes.

Target Site Mutations: As discussed, single nucleotide polymorphisms (SNPs) in the VGSC gene are a primary cause of kdr. schweizerbart.de DNA sequencing and diagnostic PCR assays are routinely used to detect the presence and frequency of well-known kdr mutations like L1014F, V1016G, and F1534C in field populations. nih.govplos.orgnih.gov Identifying these alleles allows for the surveillance of resistance before it leads to widespread control failures.

Metabolic Gene Mutations: Mutations can also occur within the genes that code for detoxification enzymes. researchgate.net A point mutation in the coding sequence of a P450 or carboxylesterase gene can result in an enzyme with a higher affinity for and metabolic turnover of the insecticide, a phenomenon known as qualitative change. researchgate.net For instance, a single amino acid substitution (E205D) in the CYP6P3 gene in Anopheles gambiae has been shown to be a key driver of metabolic resistance to pyrethroids. biorxiv.org Furthermore, mutations in the regulatory regions (promoters or enhancers) of these genes can lead to their constitutive overexpression.

This overexpression can be due to several genetic mechanisms, including:

Gene Amplification: An increase in the copy number of a specific detoxification gene, leading to a higher template amount for transcription. portlandpress.com

Regulatory Mutations: Mutations in transcription factors or in the promoter regions of detoxification genes that increase their rate of transcription. mdpi.com

Table 3: Examples of Overexpressed Genes in Pyrethroid-Resistant Insects

Horizontal gene transfer (HGT) is the movement of genetic material between different species, as opposed to the vertical transfer from parent to offspring. wikipedia.org While HGT is a well-established and primary mechanism for the rapid spread of antibiotic resistance among bacteria, its role in the evolution of insecticide resistance in eukaryotes like insects is considered far less common but is an area of emerging research. wikipedia.orgnih.govnih.gov

Theoretically, HGT could provide a rapid evolutionary shortcut, allowing an insect species to acquire a fully functional resistance gene from another organism, potentially even from a different kingdom (e.g., bacteria or fungi). researchgate.net The primary mechanisms of HGT in bacteria include transformation, transduction, and conjugation. wikipedia.org While the exact mechanisms in insects are still being elucidated, potential vectors include viruses, transposable elements, or intimate symbiotic relationships.

Although no definitive case of HGT has been directly linked to this compound or other pyrethroid resistance yet, there is growing evidence that insects can and do acquire novel genes through this process that confer new metabolic capabilities. nih.gov For instance, some insects have acquired genes from bacteria that allow them to degrade plant toxins, a function analogous to metabolizing insecticides. nih.gov The application of pesticides in the environment has been shown to increase the frequency of HGT among soil bacteria, creating a larger pool of resistance genes that could potentially be transferred. beyondpesticides.org Therefore, HGT represents a potential, though likely rare, evolutionary pathway that could contribute to the emergence of novel insecticide resistance mechanisms in the future. researchgate.net

Population-Level Resistance Monitoring and Surveillance Methodologies

The effective management of insecticide resistance hinges on early detection and continuous monitoring of changes in the susceptibility of target pest populations. For this compound, a synthetic pyrethroid insecticide, surveillance methodologies are drawn from established practices for monitoring resistance to this class of neurotoxicants. These methods can be broadly categorized into bioassays, molecular diagnostics, and biochemical assays.

Bioassays are the cornerstone of resistance monitoring, providing a direct measure of the insecticide's efficacy. Standardized methods, such as those developed by the World Health Organization (WHO) and the U.S. Centers for Disease Control and Prevention (CDC), are widely used. who.intnih.gov These tests involve exposing a sample of the pest population to a diagnostic concentration of the insecticide and observing the mortality rate. who.int A significant decrease in mortality compared to a susceptible reference strain indicates the presence of resistance.

For instance, the WHO tube test and the CDC bottle bioassay are common methods. who.intnih.gov In these assays, insects are exposed to surfaces treated with a specific concentration of the insecticide. who.int The survival rate after a set exposure time is a key indicator of resistance. While specific diagnostic doses for this compound are not widely published, they would be determined empirically for target pests based on the susceptibility of known susceptible populations.

Table 1: Common Bioassay Methods for Insecticide Resistance Monitoring

| Bioassay Method | Description | Key Parameters Measured |

| WHO Tube Test | Adult insects are exposed to insecticide-impregnated filter papers in a tube. | Mortality after 24-hour exposure. |

| CDC Bottle Bioassay | Insects are introduced into glass bottles coated with a solution of the insecticide. | Time to knockdown and mortality rate. |

| Larval Packet Test | Primarily for ticks, larvae are enclosed in a packet with insecticide-treated filter paper. | Larval mortality. |

| Topical Application | A precise dose of the insecticide is applied directly to the insect's body. | Lethal Dose (LD50) - the dose required to kill 50% of the test population. |

Molecular diagnostics offer a more rapid and sensitive method for detecting resistance by identifying the specific genetic mutations responsible. For pyrethroids like this compound, a primary mechanism of resistance is target-site insensitivity, often due to mutations in the voltage-gated sodium channel gene, the target of this insecticide class. usu.edu The most well-known of these is the knockdown resistance (kdr) mutation. mdpi.com Techniques like Polymerase Chain Reaction (PCR) can be used to screen individual insects for the presence of these resistance alleles. nih.gov

Biochemical assays can detect another major form of resistance: metabolic resistance. This occurs when insects develop enhanced abilities to detoxify the insecticide before it reaches its target site, often through the increased activity of enzymes such as cytochrome P450s, esterases, and glutathione S-transferases. nih.gov These assays measure the activity of these enzymes in individual insects. The use of synergists, which inhibit these detoxifying enzymes, in conjunction with bioassays can also help to identify the presence of metabolic resistance. nih.gov

Surveillance programs, often coordinated at national or regional levels, integrate these methodologies to provide a comprehensive picture of resistance dynamics. europa.eujihs.go.jp Data from these programs are crucial for informing resistance management strategies and ensuring the continued efficacy of insecticides like this compound.

Strategies for Resistance Management and Mitigation

To preserve the effectiveness of this compound and other valuable insecticides, proactive resistance management strategies are essential. These strategies aim to minimize the selection pressure that drives the evolution of resistance in pest populations. The core principles of insecticide resistance management (IRM) are broadly applicable to this compound as a member of the pyrethroid class (IRAC Group 3). usu.eduirac-online.org

Insecticide Rotation and Alternation: A cornerstone of IRM is the rotation of insecticides with different Modes of Action (MoA). ksu.educroplife.org.au Continuous use of insecticides from the same MoA group selects for pests with resistance to that specific mode of action. By alternating this compound (a sodium channel modulator) with insecticides from different IRAC groups, the selection pressure on any single resistance mechanism is reduced. irac-online.orggrainsa.co.za For example, a treatment program might rotate this compound with an organophosphate (AChE inhibitor, Group 1B), a neonicotinoid (nAChR competitive modulator, Group 4A), or a diamide (B1670390) (ryanodine receptor modulator, Group 28).

Table 2: Example of an Insecticide Rotation Strategy Incorporating this compound

| Treatment Window | Insecticide Class (IRAC Group) | Example Active Ingredient | Mode of Action |

| Window 1 | Pyrethroid (Group 3A) | This compound | Sodium channel modulator |

| Window 2 | Organophosphate (Group 1B) | Chlorpyrifos | Acetylcholinesterase (AChE) inhibitor |

| Window 3 | Neonicotinoid (Group 4A) | Imidacloprid | Nicotinic acetylcholine (B1216132) receptor (nAChR) competitive modulator |

| Window 4 | Diamide (Group 28) | Chlorantraniliprole | Ryanodine receptor modulator |

Integrated Pest Management (IPM): IPM is a holistic approach that combines multiple control tactics to manage pests in an economically and environmentally sound manner. europa.eu By reducing the over-reliance on chemical control, IPM inherently mitigates the development of resistance. Key components of an IPM program relevant to managing resistance to this compound include:

Monitoring and Thresholds: Only applying insecticides when pest populations reach economically damaging levels, rather than on a fixed schedule. ksu.edu

Cultural Controls: Utilizing practices such as crop rotation, sanitation, and the use of pest-resistant crop varieties to reduce pest populations. ksu.edu

Biological Control: Conserving and augmenting natural enemies of the target pest. ksu.edu

Mixtures and Formulations: While tank-mixing insecticides with different MoAs can be a tactic, it must be approached with caution to avoid selecting for multiple resistance mechanisms simultaneously. irac-online.org The use of synergists, such as piperonyl butoxide (PBO), in formulations can help to overcome certain types of metabolic resistance. nih.gov

By implementing these multifaceted strategies, the utility of important insecticides like this compound can be prolonged, ensuring their continued role in effective pest management. irac-online.org

Environmental Fate and Degradation Pathways of Fluorocyphenothrin

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of chemical compounds through non-living mechanisms, primarily photolysis and hydrolysis. normecows.com These processes are influenced by environmental factors like sunlight and water. normecows.comcabidigitallibrary.org

Photolytic Transformation Dynamics

Photolysis, the decomposition of molecules by light, is a significant abiotic degradation pathway for many pesticides. cabidigitallibrary.orgresearchgate.net For fluorocyphenothrin, exposure to solar radiation can initiate cleavage of chemical bonds within the molecule, leading to the formation of various photoproducts. The rate and extent of photolytic transformation are dependent on the intensity and wavelength of light, as well as the presence of other substances in the environment that can act as photosensitizers.

Hydrolytic Degradation Kinetics

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. mdpi.com The stability of this compound in aqueous environments is influenced by its susceptibility to hydrolysis. This process is often pH-dependent, with degradation rates potentially increasing in alkaline or acidic conditions. upc.eduresearchgate.net The ester linkage in the pyrethroid structure is a primary target for hydrolytic cleavage, resulting in the formation of corresponding carboxylic acid and alcohol metabolites. mdpi.com

Biotic Degradation Processes in Environmental Matrices

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. researchgate.net This is a crucial process in the environmental dissipation of pesticides like this compound.

Microbial Metabolism Pathways

Microorganisms in soil and water play a vital role in the degradation of this compound. nih.gov Bacteria and fungi can utilize the insecticide as a source of carbon and energy, breaking it down through various enzymatic reactions. researchgate.netnih.gov Common metabolic pathways include oxidation, reduction, and hydrolysis, leading to the formation of less complex and often less toxic compounds. researchgate.net The efficiency of microbial degradation is influenced by factors such as microbial population density, soil type, temperature, and moisture content. mdpi.com

Stereoselective Degradation Analysis

This compound is a chiral molecule, meaning it exists as different stereoisomers, which are mirror images of each other. unirioja.esresearchgate.net Research has shown that the degradation of chiral pesticides in the environment can be stereoselective, with one isomer degrading faster than the other. unirioja.esnih.govmdpi.comnih.gov This stereoselectivity is often driven by the specific enzymes produced by soil microorganisms, which may preferentially bind to and metabolize one stereoisomer over the other. nih.gov Analyzing the stereoselective degradation is crucial for a comprehensive environmental risk assessment, as different stereoisomers can exhibit varying levels of toxicity. unirioja.esnih.gov

Ecotoxicological Implications and Ecological Effects of Fluorocyphenothrin

Impact on Non-Target Organisms

Terrestrial Ecosystem Receptors

Soil Macro- and Mesofauna Impacts

Fluorocyphenothrin, a synthetic pyrethroid insecticide, has been the subject of studies to determine its impact on non-target soil organisms, which are crucial for maintaining soil health and fertility. Research into related fluorinated pesticides and other synthetic pyrethroids provides insights into the potential effects on soil macro- and mesofauna, such as earthworms and collembola (springtails).

Earthworms, vital "soil engineers," are susceptible to the toxic effects of various pesticides. phytojournal.comnih.gov Exposure to fluorinated pesticides has been shown to cause a range of adverse effects in earthworms, including reduced growth, reproductive toxicity, neurotoxicity, and DNA damage. beyondpesticides.org For instance, studies on the earthworm Eisenia fetida have demonstrated that exposure to certain fluorinated pesticides can lead to weight loss and reduced production of offspring, linked to energy depletion and damage to reproductive organs. beyondpesticides.org Furthermore, these compounds can induce oxidative stress, leading to cellular damage. beyondpesticides.org While specific studies on this compound's direct impact on earthworms are not detailed in the provided results, the toxicity of similar compounds like bifenthrin and sulfoxaflor to Eisenia fetida has been established, with effects ranging from mortality to metabolic interference. bvmbskkmkadegaon.edu.innih.gov

Collembola, another key group of soil mesofauna, are also sensitive to pesticide exposure. entomon.innih.gov They play a significant role in the decomposition of organic matter and nutrient cycling. entomon.in Research has shown that insecticides can lead to increased mortality and decreased fecundity, longevity, and juvenile emergence in collembolan populations. entomon.in A meta-analysis has indicated that collembola are among the most sensitive soil invertebrates to pesticides, particularly concerning reproductive effects, when compared to earthworms and enchytraeids. nih.gov The application of certain insecticides has been observed to decrease the diversity and species richness of springtails in the soil. nih.gov

The impact of pesticides on soil fauna is influenced by various edaphic factors such as soil temperature, moisture, and organic matter content, which can affect the abundance and distribution of these organisms. ripublication.com The reduction in populations of soil macro- and mesofauna can have cascading effects on soil processes, including litter decomposition and nutrient availability. phytojournal.comnih.gov

Table 1: Effects of Related Pesticides on Soil Macro- and Mesofauna

| Organism | Pesticide Class/Compound | Observed Effects |

| Earthworm (Eisenia fetida) | Fluorinated pesticides | Growth reduction, reproductive toxicity, neurotoxicity, DNA damage, weight loss, reduced offspring. beyondpesticides.org |

| Earthworm (Eisenia fetida) | Bifenthrin | Increased mortality with higher concentrations. bvmbskkmkadegaon.edu.in |

| Earthworm (Eisenia fetida) | Sulfoxaflor | Acute toxicity, oxidative stress, metabolic interference. nih.gov |

| Collembola (Cyphoderus javanus) | Cyfluthrin | Increased mortality, decreased fecundity, longevity, and juvenile emergence. entomon.in |

| Collembola | Insecticides (general) | Decreased diversity and species richness. nih.gov |

Soil Microbial Community Dynamics

The application of fluorine-containing compounds can significantly influence the dynamics of soil microbial communities, which are fundamental to nutrient cycling and soil health. Fluoride, a component of fluorinated compounds, has been shown to have varied effects on soil microorganisms, including bacteria and fungi, and their enzymatic activities.

Studies have indicated that the impact of fluorine on soil microbes can be dose-dependent. Low concentrations of fluorine (100 to 200 mg F·kg⁻¹ of soil) have, in some cases, positively influenced the counts of actinomyces and the activity of urease. pjoes.compjoes.com However, higher concentrations of fluoride have been reported to inhibit microbial growth and the decomposition of organic matter. nih.gov The presence of elevated fluoride levels can inhibit soil respiration and the activity of enzymes like dehydrogenase. nih.gov

The activity of soil enzymes, which are crucial for the decomposition of organic matter and nutrient cycling, is also affected by fluorine-containing compounds and other pesticides. nih.govnih.gov For example, the activities of various phosphatases (acid, alkaline, and neutral), dehydrogenase, and urease can be significantly reduced by fungicide applications. nih.gov Specifically, alkaline phosphatase and urease activity have been observed to decrease notably. nih.gov The inhibition of these enzymes can persist in the soil for extended periods, with some effects observed even 56 days after fungicide application. nih.gov It is important to note that substances like lime, charcoal, and loam can sometimes mitigate the negative impacts of fluorine pollution on microbial counts, although their effect on enzyme activity may be less pronounced. pjoes.compjoes.com

Table 2: Impact of Fluorine and Fungicides on Soil Microbial Parameters

| Parameter | Substance | Observed Effect |

| Actinomyces Count | Low-dose Fluorine | Increase. pjoes.compjoes.com |

| Urease Activity | Low-dose Fluorine | Increase. pjoes.compjoes.com |

| Microbial Growth & Organic Matter Decomposition | High-dose Fluoride | Inhibition. nih.gov |

| Soil Respiration & Dehydrogenase Activity | High-dose Fluoride | Inhibition. nih.gov |

| Soil Basal Respiration & Microbial Carbon | Fungicides | Reduction. nih.gov |

| Fungi & Actinomycetes Population | Fungicides | Reduction. nih.gov |

| Alkaline Phosphatase & Urease Activity | Fungicides | Significant decrease. nih.gov |

| Catalase Activity | Fungicides | Inhibition. nih.gov |

Ecosystem-Level Perturbations and Trophic Transfer Studies

The introduction of pesticides like this compound into the environment can lead to broader ecosystem-level disturbances, including the potential for trophic transfer and biomagnification. Trophic transfer is the movement of a contaminant from one trophic level to the next (e.g., from prey to predator). researchgate.net When the concentration of a contaminant increases at successively higher levels in a food chain, it is known as biomagnification. researchgate.net

Persistent organic pollutants, including some pyrethroid insecticides, have the potential to bioaccumulate in organisms. This means that the substance is taken up by an organism from the environment, either through direct contact or by consuming contaminated food, at a rate faster than it can be eliminated.

Studies on pyrethroids like permethrin have demonstrated their potential for trophic transfer in aquatic ecosystems. For instance, the inland silverside (Menidia beryllina) has been shown to bioaccumulate significant amounts of permethrin after consuming pesticide-resistant amphipods (Hyalella azteca) that had been exposed to the chemical. nih.gov This highlights a pathway through which pyrethroids can move up the food web and potentially impact predatory fish. nih.gov The bioaccumulation in the fish was found to be influenced by environmental factors such as salinity. nih.gov

In terrestrial ecosystems, soil organisms can be a key entry point for pesticides into the food chain. Earthworms, for example, can accumulate pesticides from the soil. nih.gov This poses a risk to predators that feed on earthworms, such as birds and small mammals, as the toxins can be transferred to them. The bioaccumulation of substances in earthworms can depend on factors like the chemical's properties, soil characteristics, and the duration of exposure.

Risk Assessment Frameworks for Environmental Exposure

Environmental risk assessment for pesticides like this compound is a systematic process used to evaluate the potential adverse effects on non-target organisms and ecosystems. These frameworks are essential for regulatory bodies to make informed decisions about the registration and use of such chemicals.

A key component of the risk assessment process involves evaluating the toxicity of the pesticide to a range of representative organisms from different environmental compartments (water, sediment, and soil). This includes determining endpoints such as the Lethal Concentration (LC50) for acute toxicity and No-Observed-Effect Concentration (NOEC) or Effect Concentration (ECx) for chronic effects on parameters like reproduction and growth.

For the soil compartment, standard test organisms like the earthworm Eisenia fetida and the springtail Folsomia candida are commonly used in ecotoxicological studies. researchgate.net These tests help to establish the concentrations at which a pesticide may pose a risk to soil invertebrate populations.

The risk assessment also considers the environmental fate and behavior of the substance, including its persistence in soil and water, its potential to bioaccumulate, and its mobility. Factors such as the pesticide's application rate, frequency, and method are also taken into account to estimate the Predicted Environmental Concentration (PEC).

The risk is then characterized by comparing the toxicity endpoints with the predicted exposure levels. A risk quotient (RQ) is often calculated by dividing the PEC by the relevant toxicity endpoint (e.g., LC50 or NOEC). If the RQ exceeds a certain level of concern, it indicates a potential risk, and further investigation or risk mitigation measures may be required.

Frameworks like those used under the European Water Framework Directive involve the derivation of Environmental Risk Limits (ERLs), which are scientifically-based advisory values for environmental quality standards. rivm.nl These limits are derived from toxicity data for various species and are intended to protect ecosystems from adverse effects. rivm.nl

Advanced Analytical Methodologies for Fluorocyphenothrin

Chromatographic Separation Techniques

Chromatography is a fundamental step in the analysis of fluorocyphenothrin, allowing for its separation from complex sample matrices. wikipedia.org Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely employed for the analysis of pyrethroids. mdpi.comnih.gov

High-performance liquid chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. wikipedia.org It is particularly suitable for compounds that are thermally unstable or have high molecular weights. oxfordindices.com In the analysis of pyrethroids, including this compound, HPLC is often coupled with a UV detector. nih.gov The selection of the stationary phase, mobile phase composition, and detector wavelength are critical parameters that are optimized for specific applications. bioline.org.brnih.gov For instance, a reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. nih.gov

A study on the simultaneous determination of florfenicol (B1672845) and flunixin (B1672893) meglumine (B1676163) utilized an isocratic mobile phase of acetonitrile and water at a pH of 2.8 with UV detection at 268 nm. nih.gov While this study did not analyze this compound, the principles of method development, including optimizing the mobile phase to achieve good peak symmetry and column efficiency, are broadly applicable. nih.gov

Table 1: Illustrative HPLC Parameters for Pyrethroid Analysis

| Parameter | Typical Setting | Source |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Acetonitrile and water mixture | nih.gov |

| Detection | UV Detector (e.g., 210-280 nm) | bioline.org.brnih.govinfitek.com |

| Flow Rate | 1.0 mL/min | bioline.org.brnih.gov |

| Temperature | Ambient or controlled (e.g., 30 °C) | bioline.org.br |

This table provides a generalized example of HPLC conditions and does not represent a specific analysis for this compound.

Gas chromatography (GC) is a premier technique for analyzing volatile and semi-volatile organic compounds. epa.govresearchgate.net Pyrethroids, being relatively non-polar and having molecular weights generally below 600, are well-suited for GC analysis. mdpi.com The presence of halogen atoms in many pyrethroids, like the fluorine in this compound, makes them amenable to detection by an electron capture detector (ECD). cdc.gov However, for enhanced selectivity and sensitivity, GC is frequently coupled with mass spectrometry (GC-MS). mdpi.comresearchgate.net

The choice of the GC column is critical for achieving adequate separation of target analytes. epa.gov For the analysis of fluorinated compounds, the potential reactivity of these compounds with the stationary phase of the column must be considered. researchgate.net While some highly reactive fluorine compounds can damage standard polysiloxane columns, many organic fluorine compounds can be analyzed successfully with the appropriate column selection. researchgate.net For complex samples, a multi-residue analysis method using GC-MS can be employed to determine various pyrethroids simultaneously. mdpi.com

Spectrometric Detection and Quantification Techniques

Spectrometric techniques are essential for the positive identification and accurate quantification of this compound following chromatographic separation.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with GC or HPLC, it provides high selectivity and sensitivity, allowing for the definitive identification of compounds even in complex matrices. mdpi.comresearchgate.net For pyrethroid analysis, GC-MS is a common configuration. mdpi.comresearchgate.net The use of tandem mass spectrometry (GC-MS/MS) further enhances selectivity and reduces the limit of quantification by minimizing interferences from the sample matrix. mdpi.com Negative Chemical Ionization (NCI) is a soft ionization technique that can provide increased sensitivity and selectivity for certain compounds like pyrethroids compared to traditional Electron Impact (EI) ionization. caltestlabs.com

The analysis of fluorinated compounds by GC-MS can be challenging due to their potential reactivity. researchgate.net However, methods have been developed for the successful analysis of various fluorinated organic compounds. nih.govnih.gov

Ultra-Performance Liquid Chromatography (UPLC) systems utilize smaller particle size columns to achieve higher resolution, speed, and sensitivity compared to traditional HPLC. shimadzu.com When coupled with a Q-Exactive Orbitrap mass spectrometer, it becomes an exceptionally powerful tool for identifying and quantifying a wide range of compounds. nih.govmdpi.com The Q-Exactive Orbitrap MS combines a quadrupole for precursor ion selection with a high-resolution Orbitrap mass analyzer, offering excellent mass accuracy and resolving power. speciation.netthermofisher.com

This technology allows for both targeted and non-targeted screening of compounds. frontiersin.org In a typical workflow, compounds are separated by UPLC and then ionized, and the resulting ions are analyzed by the Q-Exactive Orbitrap MS. nih.govmdpi.com The high resolving power helps to eliminate isobaric interferences, leading to more confident compound identification. speciation.net While specific applications for this compound using this technique are not detailed in the provided search results, the methodology has been successfully applied to identify numerous lipophilic compounds and other complex mixtures in various matrices. nih.govmdpi.com

Table 2: Key Features of Q-Exactive Orbitrap MS

| Feature | Description | Source |

|---|---|---|

| Mass Analyzer | Hybrid Quadrupole-Orbitrap | speciation.net |

| Resolution | Up to 140,000 FWHM | speciation.net |

| Mass Accuracy | Better than 1 ppm | speciation.net |

| Scan Speed | Fast scanning suitable for UHPLC applications | speciation.net |

| Ionization Modes | ESI, APCI, APPI | plos.orgnih.gov |

This table highlights the general capabilities of the instrument.

Sample Preparation and Enrichment Strategies

Effective sample preparation is a critical prerequisite for accurate and reliable analysis of this compound. The primary goals are to extract the analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. tiaft.orgiltusa.com

Commonly used techniques for pesticide residue analysis include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). tiaft.orgnih.gov LLE utilizes the differential partitioning of the analyte between two immiscible liquid phases. nih.gov SPE uses a solid sorbent to isolate the analyte from a liquid sample. americanpharmaceuticalreview.com

A widely adopted and efficient sample preparation method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. mdpi.comnih.gov The QuEChERS method typically involves an initial extraction with an organic solvent, often acetonitrile, followed by a partitioning step using salts like magnesium sulfate (B86663) and sodium chloride. mdpi.com A subsequent dispersive solid-phase extraction (d-SPE) step is used for cleanup, where a sorbent such as a primary secondary amine (PSA) is used to remove polar interferences. mdpi.comnih.gov For high-fat samples, graphitized carbon black (GCB) may also be used to remove lipids and sterols. mdpi.comnih.gov The QuEChERS method has been successfully modified and applied for the analysis of pyrethroids in various complex matrices, including foods of animal origin and fish. mdpi.comrsc.orgnih.gov

Table 3: Common Components in the QuEChERS Method for Pyrethroid Analysis

| Step | Reagents/Materials | Purpose | Source |

|---|---|---|---|

| Extraction | Acetonitrile, Ethyl Acetate (B1210297) | Extraction of pyrethroids from the sample | mdpi.com |

| Partitioning | Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl) | Separate aqueous and organic layers, induce phase separation | mdpi.com |

| Dispersive SPE (Cleanup) | Primary Secondary Amine (PSA), Graphitized Carbon Black (GCB), C18 | Removal of interfering substances like fatty acids, sugars, and pigments | mdpi.comnih.gov |

This table outlines the general steps and reagents used in the QuEChERS sample preparation method.

Solid-Phase Extraction (SPE) Development

While specific SPE development protocols for this compound were not found, the development of a method would follow a standardized procedure based on the principles of chromatography. lcms.cz The process aims to isolate target analytes from a complex mixture by adsorbing them onto a solid sorbent, washing away interferences, and then eluting the purified analytes. phenomenex.com

The development of an SPE method involves six key steps:

Conditioning: The sorbent is treated with a solvent, typically a weak organic one like methanol, to activate it for interaction with the sample. phenomenex.com

Equilibration: The sorbent is then rinsed with a solvent that mimics the sample matrix's polarity, preparing it for sample loading. phenomenex.com

Loading: The sample is passed through the SPE cartridge, where the analyte of interest is retained by the sorbent. phenomenex.com

Washing: Impurities and weakly bound matrix components are washed from the sorbent using a solvent strong enough to remove interferences but not the target analyte. phenomenex.com

Elution: A strong solvent is used to disrupt the interaction between the analyte and the sorbent, releasing the purified analyte for collection. phenomenex.com

Concentration/Reconstitution: The eluted sample is often evaporated and reconstituted in a smaller volume of a solvent compatible with the analytical instrument.

Method development hinges on selecting the appropriate sorbent and solvents. sigmaaldrich.comwaters.com For a pyrethroid like this compound, which is relatively non-polar, a reversed-phase SPE approach is common. This involves a non-polar stationary phase (like C18) and polar mobile phases. waters.com Optimization involves adjusting the pH of the sample to ensure the analyte is in its most retentive state and carefully selecting wash and elution solvents to maximize recovery and purity. thermofisher.com

Table 1: General Steps in SPE Method Development

| Step | Purpose | Typical Solvents |

|---|---|---|

| Conditioning | Activates the sorbent sites. | Methanol, Acetonitrile |

| Equilibration | Prepares the sorbent for the sample matrix. | Water, Buffer |

| Load | Adsorbs the analyte onto the sorbent. | Sample dissolved in appropriate solvent. |

| Wash | Removes interferences. | Weak solvents (e.g., water/methanol mix). |

| Elute | Recovers the purified analyte. | Strong solvents (e.g., Acetonitrile, Methanol with modifiers). |

Liquid-Liquid Extraction (LLE) Optimization

Specific optimization parameters for the Liquid-Liquid Extraction (LLE) of this compound are not detailed in the provided research. However, LLE optimization follows fundamental principles aimed at maximizing the transfer of a solute from one liquid phase to another immiscible or partially miscible phase. celignis.com This technique is valued for its simplicity, scalability, and selectivity. celignis.com

Optimization of an LLE protocol for a pesticide like this compound would focus on several key variables:

Solvent Selection: The choice of an organic extraction solvent is critical. It must have a high affinity for this compound, be immiscible with the sample matrix (typically aqueous), have low toxicity, and be easy to remove post-extraction. celignis.com Common solvents include hexane (B92381) and dichloromethane. d-nb.info

pH Adjustment: The pH of the aqueous sample can be adjusted to suppress the ionization of the analyte, thereby increasing its partitioning into the organic phase.

Salting-Out Effect: The addition of salt (e.g., sodium chloride) to the aqueous phase can decrease the solubility of organic analytes, driving them into the extraction solvent and improving recovery.

Low-Temperature Purification (LTP): For complex matrices, LLE can be combined with a low-temperature purification step. After extraction, the organic solvent is cooled to a low temperature, causing lipids and other interferences to precipitate, while the analyte remains in solution. This technique has been successfully validated for other fungicides and herbicides, achieving recovery rates near 100% with low relative standard deviations. researchgate.netrsc.orgnih.gov

Studies on other pesticides have demonstrated that a two-level full factorial design can be employed to systematically optimize LLE-LTP conditions, leading to methods that are selective, precise, and accurate. researchgate.netrsc.org

Derivatization Techniques for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. sigmaaldrich.com This is often done to increase volatility for gas chromatography (GC) or to introduce a chromophore or fluorophore for enhanced detection in liquid chromatography (LC). sigmaaldrich.comgcms.cz

Fluorescent Derivatization Reagents

Although no specific fluorescent derivatization strategies for this compound are documented, the technique is widely applied to analytes with suitable functional groups. The ideal derivatizing reagent is non-fluorescent itself but reacts with the analyte to form a highly fluorescent product, minimizing background interference. psu.edu

Common reagents are designed to react with specific functional groups, such as primary or secondary amines, phenols, or carboxylic acids. psu.edu

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to produce highly fluorescent isoindole derivatives. psu.edujascoinc.com

9-Fluorenylmethyl Chloroformate (FMOC): A common reagent for derivatizing both primary and secondary amines for fluorescence detection. jascoinc.comresearchgate.net

Dansyl Chloride: Reacts with phenols and primary and secondary amines. While the reagent itself is fluorescent, it can often be separated chromatographically from the derivatized analyte. psu.edusigmaaldrich.com

ATTO-TAG™ Reagents (e.g., CBQCA, FQ): A series of reagents used for the ultrasensitive detection of primary amines, capable of detecting analytes in the attomole (10⁻¹⁸ moles) range. thermofisher.com

For a compound like this compound, derivatization could potentially target the cyano group or ester linkage through specific chemical reactions, although this would require dedicated methods to be developed.

Solid-Phase Analytical Derivatization Approaches

Specific applications of solid-phase analytical derivatization (SPAD) for this compound have not been reported. SPAD is an advanced sample preparation technique that combines extraction and derivatization into a single, efficient procedure. researchgate.net This approach enhances accuracy, reproducibility, and sensitivity by performing the derivatization reaction directly on a solid support. researchgate.net

In a typical SPAD process, the derivatizing reagent is pre-impregnated onto the solid phase. researchgate.net As the sample is loaded, the analyte is captured and simultaneously or subsequently derivatized. This one-pot procedure can increase reaction rates and simplify sample handling compared to traditional solution-based methods. researchgate.net SPAD has been developed for various analytes, including the derivatization of both anionic and cationic metabolites for GC/MS analysis by using a combination of anion and cation exchange resins. nih.gov Another approach involves on-fiber derivatization for solid-phase microextraction (SPME), where analytes are extracted onto the fiber and then exposed to the headspace of a derivatizing reagent before GC/MS analysis. sigmaaldrich.com

Method Validation and Quality Assurance Protocols

While a specific, validated analytical method for this compound is not provided in the search results, any such method developed for regulatory purposes must undergo rigorous validation to demonstrate its fitness for the intended purpose. europa.eu Method validation is a critical component of quality assurance, ensuring that the analytical results are reliable, consistent, and accurate. researchgate.net

Validation protocols are established by international bodies such as the International Council for Harmonisation (ICH) and in guidelines for pesticide residue analysis like the SANTE documents in the European Union. europa.eueurl-pesticides.eu The core parameters evaluated during method validation include:

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. esydops.gr

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range. esydops.gr

Accuracy: The closeness of the measured value to the true value. It is typically assessed by analyzing spiked samples and is often expressed as a percentage recovery. esydops.gr

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval.

Reproducibility (Inter-day precision): Precision between different laboratories, or within a single lab over a longer period. esydops.gr

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. scielo.br

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. scielo.br

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. esydops.gr

For pesticide residue analysis, guidelines often specify performance criteria, such as mean recoveries in the range of 70-120% with a relative standard deviation (RSD) of ≤20%. esydops.gr A comprehensive validation report must be documented, containing all the evidence that the analytical procedure is suitable for its intended use. europa.euresearchgate.net

Table 2: Key Parameters for Analytical Method Validation

| Parameter | Description | Common Acceptance Criteria |

|---|---|---|

| Accuracy | Closeness of test results to the true value. | 70-120% Recovery |

| Precision | Agreement between a series of measurements. | RSD ≤ 20% |

| Linearity | Proportionality of signal to analyte concentration. | Correlation Coefficient (R²) ≥ 0.99 |

| Selectivity | Ability to assess analyte in the presence of interferences. | No significant interfering peaks at the analyte retention time. |

| LOD | Lowest concentration that can be detected. | Signal-to-Noise ratio typically ≥ 3:1 |

| LOQ | Lowest concentration that can be quantified reliably. | Signal-to-Noise ratio typically ≥ 10:1 |

Synthesis and Derivatization Strategies for Fluorocyphenothrin Analogues

Novel Synthetic Routes and Process Optimization

The industrial synthesis of pyrethroids like fluorocyphenothrin is a multi-step process that involves the preparation of two key intermediates: a cyclopropane (B1198618) carboxylic acid derivative and a specific alcohol, followed by their esterification. arkat-usa.org For fluorinated pyrethroids, a crucial intermediate is often a fluorinated chrysanthemic acid analogue.

Novel synthetic routes often focus on the efficient and stereoselective creation of these intermediates. For instance, a patented method for preparing E-cis-trifluoro-chrysanthemic acid, a key intermediate for various fluorine-containing pyrethroids, highlights a novel approach. This method involves the dehalogenation and reduction of Z-cis-monochloro-trifluoro-chrysanthemic acid using hydrazine (B178648) hydrate (B1144303) in the presence of a palladium-carbon catalyst. google.com This process is noted for its mild reaction conditions, high hydrogenation selectivity, and high product yield. google.com

Process optimization is central to making the synthesis of complex molecules like this compound economically viable and scalable. Key areas of optimization include:

Catalyst Selection and Recovery : The use of recoverable catalysts, such as palladium on carbon, reduces costs. google.com

Solvent Choice : The selection of appropriate solvents like methanol, ethanol, or ethyl acetate (B1210297) can influence reaction rates and ease of purification. google.com

Reaction Conditions : Optimizing temperature and reaction time is crucial. For the synthesis of the E-cis-trifluoro-chrysanthemic acid intermediate, temperatures between -5°C and 50°C for 0.5 to 30 hours are specified to maximize yield and selectivity. google.com

Table 1: Parameters for the Synthesis of a Fluorinated Pyrethroid Intermediate

| Parameter | Condition/Reagent | Significance |

|---|---|---|

| Starting Material | Z-cis-monochloro-trifluoro-chrysanthemic acid | A precursor for the desired E-cis isomer. |

| Reagent | Hydrazine hydrate | Acts as the reducing agent for dehalogenation. |

| Catalyst | Palladium on carbon (Pd/C) | Enables selective hydrogenation and is recoverable. google.com |

| Solvent | Methanol, Ethanol, Ethyl Acetate, or Water | Provides the reaction medium; choice affects efficiency. google.com |

| Temperature | -5°C to 50°C | Optimized for gentle reaction conditions and high selectivity. google.com |

| Product | E-cis-trifluoro-chrysanthemic acid | A key building block for various fluorinated pyrethroids. google.com |

Stereoselective Synthesis Methodologies

Pyrethroids, including this compound, have multiple chiral centers, meaning they can exist as various stereoisomers. The biological activity of these isomers can differ significantly. acs.orgnih.gov For example, in the case of cis-fluoro-ohmefentanyl, one stereoisomer was found to be extremely potent as an analgesic, while its antipode was almost inactive. nih.gov Consequently, enriching the final product with the most insecticidally active isomer(s) is a primary goal in synthesis. acs.org

Stereoselective synthesis aims to control the formation of these stereoisomers. This can be achieved through several approaches:

Chiral Pool Synthesis : Utilizing naturally occurring chiral molecules as starting materials.

Chiral Auxiliaries : Temporarily incorporating a chiral molecule to direct the stereochemical outcome of a reaction.

Asymmetric Catalysis : Using chiral catalysts to favor the formation of one stereoisomer over another.

For pyrethroids, the stereochemistry of the cyclopropane ring is particularly important. The synthesis of permethrin, for instance, results in cis and trans isomers, with the cis isomer being more biologically persistent. beyondpesticides.org Similarly, for other pyrethroids, the enrichment of specific isomers like lambda-cyhalothrin (B1674341) from cyhalothrin (B162358) leads to products with enhanced activity at lower application rates. acs.org While specific stereoselective methods for this compound are not detailed in readily available literature, the principles applied to other fluorinated and non-fluorinated pyrethroids would be foundational. This includes the stereoselective synthesis of the cyclopropanecarboxylic acid core, which is then esterified with the appropriate alcohol.

Derivatization for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to the discovery and optimization of pesticides. slideshare.netresearchgate.netresearchgate.net These studies involve synthesizing a series of related compounds (analogues or derivatives) and evaluating how changes in their chemical structure affect their biological activity. nih.gov For this compound, derivatization would focus on modifying different parts of the molecule to understand their contribution to insecticidal potency.

Key areas for derivatization in pyrethroids include:

The Acid Moiety : Modifications to the cyclopropane ring and its substituents. For example, the introduction of dihalovinyl groups in place of the dimethylvinyl group of natural pyrethrins (B594832) led to the development of photostable pyrethroids like permethrin. acs.org In fluorinated pyrethroids, the position and nature of the fluorine substitution are critical. Studies on fluoro-olefin non-ester pyrethroids have shown that introducing fluorine at the olefinic position can maintain high insecticidal activity. rothamsted.ac.uk

The Alcohol Moiety : Changes to the alcohol portion of the ester can significantly impact potency and spectrum of activity. The presence of an α-cyano group in the alcohol moiety generally correlates with a different type of neurotoxic action in insects. researchgate.net

The Ester Linkage : While most pyrethroids are esters, non-ester pyrethroids have also been developed to improve stability and alter properties.

SAR studies help in identifying the key structural features, or "pharmacophores," responsible for the desired biological effect. For instance, analysis of flavonoid compounds revealed that the position of hydroxyl and methoxy (B1213986) groups significantly influences their biological activity. nih.gov A similar logic applies to pyrethroids, where the spatial arrangement and electronic properties of substituents dictate the interaction with the target site in insects, primarily the voltage-gated sodium channels.

Table 2: Potential Derivatization Sites on a Pyrethroid Scaffold for SAR Studies

| Molecular Region | Potential Modification | Objective of Modification |

|---|---|---|

| Acid Moiety (Cyclopropane part) | Varying substituents on the vinyl group (e.g., different halogens) | Optimize insecticidal potency and photostability. acs.org |

| Acid Moiety | Altering stereochemistry (cis/trans isomers) | Enhance activity and study differences in biodegradability. beyondpesticides.org |

| Alcohol Moiety | Addition or removal of the α-cyano group | Investigate different mechanisms of neurotoxicity. researchgate.net |

| Alcohol Moiety | Modifying the aromatic rings | Influence binding affinity to the target site. |

Future Directions and Research Frontiers in Fluorocyphenothrin Studies

Integrated Omics Approaches in Ecotoxicology

The main goal of ecotoxicology is to understand and forecast the impacts of contaminants and environmental stressors on ecological systems. nih.gov High-throughput "omics" technologies, which allow for the measurement of molecular changes across an organism's biological organization, are profoundly influencing how the effects of stressors are understood. nih.gov The application of integrated omics—genomics, transcriptomics, proteomics, and metabolomics—represents a significant frontier in evaluating the ecotoxicological impact of Fluorocyphenothrin. These technologies offer an unprecedented depth of insight into the molecular mechanisms of toxicity in non-target organisms. nih.gov

Future research on this compound will likely involve:

Transcriptomics: Analyzing the gene expression profiles in organisms exposed to this compound can identify the specific cellular pathways that are disrupted. For example, studies on other pyrethroids using fish larvae have developed gene expression classifiers to identify exposures and suggest a potential for detecting cumulative effects. nih.gov This approach could reveal sublethal stress responses in fish, aquatic invertebrates, and soil organisms exposed to this compound.

Proteomics: This involves studying the entire set of proteins in a cell or organism. For pyrethroids, proteomics can identify proteins, such as detoxification enzymes, that are upregulated in response to exposure. peerj.com In the case of this compound, this could pinpoint specific carboxylesterases or cytochrome P450 mono-oxygenases involved in its metabolism and detoxification in various species. peerj.commdpi.com

Metabolomics: By analyzing the complete set of small-molecule metabolites, researchers can obtain a functional snapshot of cellular activity. This can reveal metabolic disruptions caused by this compound and identify unique biomarkers of exposure. frontiersin.org

Multi-Omics Integration: The most powerful approach involves integrating data from two or more omics fields. nih.gov For instance, combining transcriptomics and proteomics can link gene upregulation to the actual production of detoxification enzymes, providing a clearer picture of an organism's response. nih.govpeerj.com A trend towards multi-omics studies, often combining transcriptomics with proteomics or metabolomics, has been observed in recent years. nih.gov The future application of these technologies could be crucial for understanding the molecular biology and metabolic pathways of pyrethroid degradation. frontiersin.org

Table 1: Potential Applications of Omics Technologies in this compound Ecotoxicology

| Omics Technology | Potential Application for this compound Research | Research Goal |

|---|---|---|

| Genomics | Identifying genetic variations (e.g., SNPs) in non-target populations that confer sensitivity or resistance to this compound exposure. | Predict population-level vulnerability and understand adaptive potential. |

| Transcriptomics | Measuring changes in gene expression (mRNA levels) in organisms like Daphnia magna or Pimephales promelas after exposure. nih.gov | Identify stress-response pathways and develop sensitive biomarkers for early detection of sublethal effects. |

| Proteomics | Quantifying changes in protein abundance, particularly detoxification enzymes like esterases and oxidases. peerj.com | Elucidate metabolic pathways for detoxification and identify protein-based biomarkers of exposure. |

| Metabolomics | Profiling endogenous metabolites (e.g., amino acids, lipids) to detect physiological disturbances. frontiersin.org | Characterize the functional impact of exposure and discover specific metabolic fingerprints for risk assessment. |

| Multi-Omics | Integrating transcriptomic, proteomic, and metabolomic data to build comprehensive models of toxicological action. nih.gov | Create a systems-level understanding of how this compound affects organisms, from gene to function. |

Predictive Modeling of Environmental Fate and Impact

Predicting the environmental journey of a pesticide is crucial for risk assessment. Environmental fate models are quantitative tools used to estimate the transport, transformation, and concentration of chemicals in different environmental compartments like soil, water, and air. frontiersin.orgresearchgate.net These models are integral to the regulatory registration process for pesticides in regions like the European Union. frontiersin.org Future research will focus on developing and refining models specifically for this compound to provide more accurate predictions of its environmental behavior.

Key areas for development include:

Model Parameterization: Accurate modeling requires precise input data on this compound's physicochemical properties. This includes its degradation rates in soil and water, photolysis rates, and soil adsorption/desorption coefficients (Koc). fera.co.uk Laboratory and field studies are needed to generate robust data for these parameters, which can then be used in models like PEARL (Pesticide Emission Assessment at Regional and Local scales), PELMO (Pesticide Leaching Model), and SWASH (Surface Water Assessment for Highly Sorbing and Volatile Compounds). frontiersin.orgpesticidemodels.eu

Catchment-Scale Modeling: While many models operate at the field scale, there is a need for models that can simulate the fate of pesticides and their transformation products at the larger catchment or regional scale. frontiersin.org This would allow for a more comprehensive assessment of the potential impact on entire aquatic ecosystems.

Integration with QSAR: Quantitative Structure-Activity Relationship (QSAR) models can predict a chemical's properties based on its molecular structure. Integrating QSAR predictions for this compound and its potential degradation products with environmental fate models could allow for a more comprehensive and automated assessment of risk. frontiersin.org

Refining Sorption Assumptions: Standard models often assume that a pesticide's sorption in soil is primarily due to binding with organic matter. battelle.org However, other mechanisms can be significant, especially in deeper soil layers with low organic content. battelle.org Research to measure the actual sorption of this compound in different soil horizons can lead to more accurate leaching predictions. battelle.org

Table 2: Predictive Environmental Fate Models and Their Application to this compound

| Model Type | Examples | Application to this compound | Required Input Parameters |

|---|---|---|---|

| Leaching Models | PEARL, PELMO, RZWQM2 frontiersin.orgpesticidemodels.eu | Predict the potential for this compound and its metabolites to move through the soil profile and reach groundwater. | Soil properties, climate data, application rate, degradation half-life (soil), soil-water partition coefficient (Koc). frontiersin.orgfera.co.uk |

| Runoff & Drainage Models | CASCADE, SWASH pesticidemodels.eu | Estimate concentrations of this compound in adjacent surface waters resulting from field runoff and drainage. | Field slope, soil type, crop cover, application details, water solubility, hydrolysis rate. pesticidemodels.eu |

| Spray Drift Models | DROPLET pesticidemodels.eu | Simulate the deposition of this compound outside the target area during application. | Nozzle type, spray pressure, wind speed, release height. |

| Multimedia Fate Models | OECD Tool, ChemCAN researchgate.netncsu.edu | Assess the overall persistence (Pov) and long-range transport potential (LRTP) of this compound in the global environment. | Vapor pressure, water solubility, degradation half-lives in air, water, and soil. ncsu.edu |

Advanced Bioremediation Technologies

Bioremediation offers an environmentally friendly and cost-effective approach to cleaning up sites contaminated with pesticides like this compound. frontiersin.org This technology utilizes microorganisms (bacteria, fungi) or plants to degrade or detoxify pollutants. frontiersin.orgkoreascience.kr Future research will focus on discovering and engineering biological systems for the efficient elimination of this compound residues from soil and water.

Promising research frontiers include:

Bioaugmentation and Biostimulation: Bioaugmentation involves introducing specific microbial strains with known degradative capabilities into a contaminated environment, while biostimulation involves adding nutrients to enhance the activity of native degrading microorganisms. frontiersin.org Many bacterial and fungal species are capable of degrading pyrethroids. frontiersin.org Genera such as Bacillus, Pseudomonas, Serratia, and Sphingobium have shown significant potential for degrading various pyrethroids. frontiersin.org Future work will involve isolating and characterizing microbes that can effectively use this compound as a carbon source. tandfonline.com

Enzymatic Bioremediation: The key to microbial degradation of pyrethroids is often the enzymatic hydrolysis of the ester bond by carboxylesterases. frontiersin.orgresearchgate.net Research is focused on identifying, isolating, and immobilizing these enzymes for use in bioreactors or direct application to contaminated sites. researchgate.net This approach offers a highly specific and efficient method for decontamination. mbl.or.kr

Genetic Engineering and Systems Biology: Modern biotechnological tools can be used to enhance bioremediation efficiency. Techniques like CRISPR may be used to engineer microorganisms with more potent or stable degradative enzymes. koreascience.krmbl.or.kr A systems biology approach, integrating omics data, can help optimize microbial strains and consortia for the complete mineralization of this compound. koreascience.krfrontiersin.org